![molecular formula C8H9F3N2O B1490253 (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol CAS No. 2092226-88-3](/img/structure/B1490253.png)
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol
Overview
Description
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C7H7F3N2 . It has a molecular weight of 176.14 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of a similar compound, 1-({4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methyl)-2-pyrrolidinone, involves a mixture of copper (I) iodide, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, potassium carbonate in DMSO .Molecular Structure Analysis
The InChI code for the compound is 1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a storage temperature requirement of 2-8°C . It has a predicted boiling point of 235.1±35.0 °C and a predicted density of 1.438±0.06 g/cm3 .Scientific Research Applications
Convergent Synthesis and Cytotoxicity
A study described the synthesis of a series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones, starting from isatin and alky(aryl/heteroaryl) ketones. This research achieved yields of up to 95% through a [3+2] cyclocondensation reaction. The synthesized compounds, after undergoing classical dehydration reactions, showed significant cytotoxicity in human leukocytes at high concentrations, indicating potential applications in developing anticancer agents (Bonacorso et al., 2016).
Regioselective Synthesis of Pyrazole Derivatives
Another research effort focused on the regioselective synthesis of novel [3-substituted 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][6-aryl-(2-methylthio)pyrimidin-4-yl]methanones. This study explored the possible pharmacological applications of these compounds, with two compounds showing significant and selective inhibitory activity for butyrylcholinesterase (BChE), suggesting potential for treating diseases associated with cholinesterase imbalance (Zanatta et al., 2020).
Electrocatalytic Stereoselective Transformation
Research into the electrocatalytic direct transformation of aldehydes and two molecules of pyrazolin-5-one resulted in the stereoselective formation of substituted bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes. This novel process demonstrates an efficient and convenient method for synthesizing compounds with potential biomedical applications, showcasing the versatility of pyrazolyl compounds in electrochemical synthesis (Elinson et al., 2015).
Synthesis of Pyrazolyl-Nicotinic Acids
A synthesis approach for a new series of 6-[3-alkyl(aryl/heteroaryl)-5-trifluoromethyl-1H-pyrazol-1-yl]nicotinic acids was described, showcasing the hydrolysis and esterification reactions to yield methyl esters and subsequent conversion to hydrazides. These steps led to the formation of new oxadiazolyl-pyrazolyl-pyridine tricyclic scaffolds, indicating the compound's utility in developing new pharmacologically active molecules (Bonacorso et al., 2014).
Safety and Hazards
properties
IUPAC Name |
[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-3-6(5-1-2-5)13(4-14)12-7/h3,5,14H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFIJQBOFTXDSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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